molecular formula C20H19ClN2OS B3974377 1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3974377
M. Wt: 370.9 g/mol
InChI Key: FABXHHBFLXLWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, morpholine, and indole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or copper may be used to facilitate the reaction.

    Steps: The process involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is carefully monitored to maintain the quality and safety standards required for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE: Lacks the morpholine-4-carbothioyl group.

    3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE: Lacks the 2-chlorophenylmethyl group.

Uniqueness: 1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is unique due to the presence of both the 2-chlorophenylmethyl and morpholine-4-carbothioyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-18-7-3-1-5-15(18)13-23-14-17(16-6-2-4-8-19(16)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABXHHBFLXLWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
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1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
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1-[(2-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

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